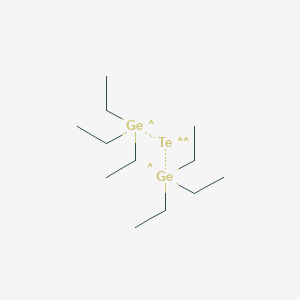
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-: is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- can be achieved through several methods. One common approach involves the reaction of 5-formyluracil with appropriate reagents under controlled conditions. For example, the reaction of 5-formyluracil with methylamine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formyluracil: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with biological activity.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with diverse biological applications
Uniqueness
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- is unique due to its specific structural configuration, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
21579-19-1 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-methyl-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
Clé InChI |
DODHKMVRKWNKKX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)NC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
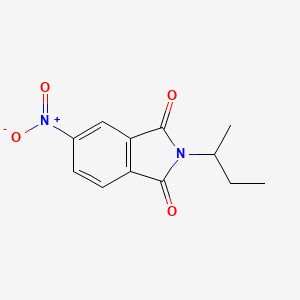
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)

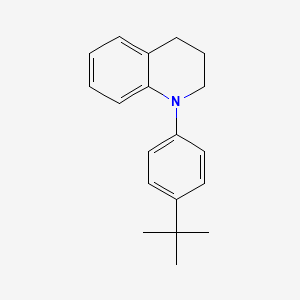
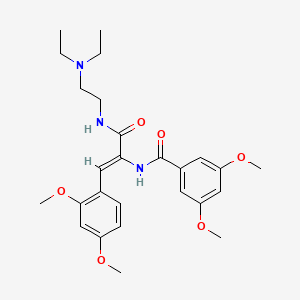
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)
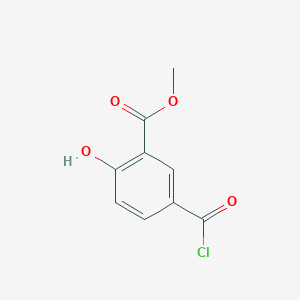

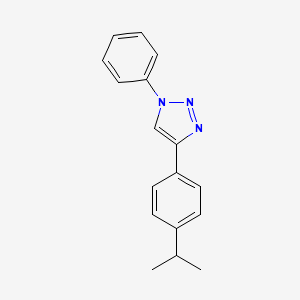
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
